![molecular formula C11H21NO B13195395 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol](/img/structure/B13195395.png)
1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol is a complex organic compound with a unique structure that includes both cyclopropyl and cyclohexan-1-ol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may also involve continuous flow reactors and automated systems to maintain consistent quality and reduce human error .
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclopropyl and cyclohexan-1-ol moieties contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(Aminomethyl)cyclopropyl]-2-methylpropan-1-ol
- Cyclopropanemethanol, 1-(aminomethyl)-2-methyl-α-(1-methylethyl)-
Uniqueness
1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol is unique due to its specific combination of functional groups and ring structures. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-9-4-2-3-5-11(9,13)10(8-12)6-7-10/h9,13H,2-8,12H2,1H3 |
InChI Key |
SYUOLIRXPMSFGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(C2(CC2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



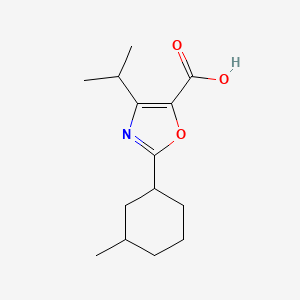
![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide](/img/structure/B13195317.png)
![Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13195331.png)
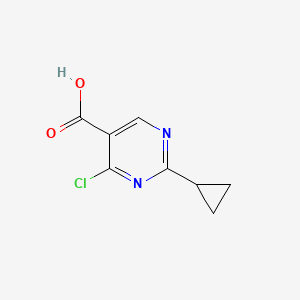
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13195344.png)
![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13195348.png)
![3-[3-(Aminomethyl)oxan-3-YL]azetidin-3-OL](/img/structure/B13195355.png)
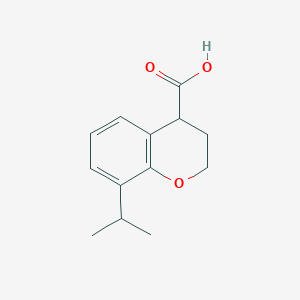
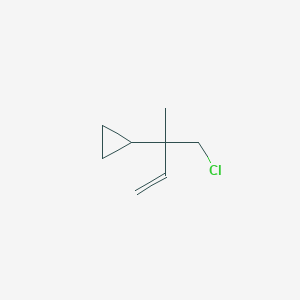
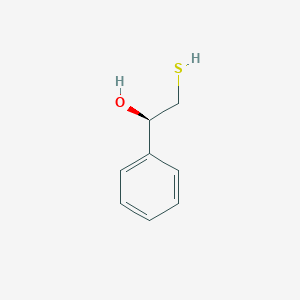
![4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13195380.png)
![2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13195386.png)
![2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195390.png)
